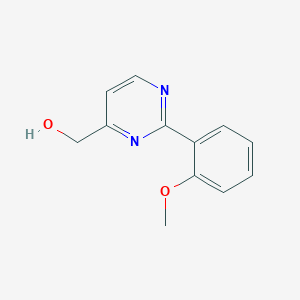

(2-(2-Methoxyphenyl)pyrimidin-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-(2-Methoxyphenyl)pyrimidin-4-yl)methanol” is a synthetic intermediate . It has been used in the synthesis of thiobenzoimidazoles that have fungicidal activity .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound’s solubility in various solvents is not clearly mentioned in the available resources.Scientific Research Applications

HPLC Method Development for Anticonvulsant Agents

A study by (Severina et al., 2021) developed a High-Performance Liquid Chromatography (HPLC) method to determine related substances in a novel anticonvulsant agent, Epimidin. This method is critical for ensuring the purity and effectiveness of pharmaceutical compounds, including those structurally related to (2-(2-Methoxyphenyl)pyrimidin-4-yl)methanol.

PET Imaging Agents in Parkinson's Disease

The synthesis of HG-10-102-01, a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, was described by (Wang et al., 2017). This compound, closely related to the chemical structure , highlights the role of pyrimidine derivatives in developing diagnostic tools for neurological disorders.

Crystal Structure Analysis

Research by (Kang et al., 2015) focused on the crystal structure of a pyrimidine fungicide, contributing to the understanding of molecular interactions and stability in compounds like this compound, which are crucial for designing effective fungicides.

Synthesis and Structural Investigation

Akkurt et al. (2003) conducted a study on the synthesis and structural investigation of a similar compound. This research, detailed in (Akkurt et al., 2003), is significant for understanding the molecular architecture and potential applications in material science or pharmaceuticals.

In Situ Ligand Synthesis for Metal Clusters

Zheng and Hu (2021) explored the synthesis of heterometallic clusters incorporating N-donor ligands formed in situ. Their research, found in (Zheng & Hu, 2021), demonstrates the versatility of pyrimidine derivatives in coordinating metal ions, which is pivotal in catalysis and material science.

Antimicrobial Activity of Pyrimidine Derivatives

The study by (Chaudhari, 2012) synthesized a compound structurally similar to this compound and evaluated its antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents.

Synthesis of Novel Pyrimidine Derivatives

Jadhav et al. (2022) synthesized new pyrimidine derivatives, showing the scope of these compounds in pharmaceutical research. Their work is detailed in (Jadhav et al., 2022).

Biological Activity and Corrosion Inhibition

Abdallah et al. (2018) researched the synthesis of pyridopyrimidinones derivatives and their application as corrosion inhibitors. The study, found in (Abdallah et al., 2018), showcases the chemical's utility in industrial applications, particularly in protecting materials against corrosion.

properties

IUPAC Name |

[2-(2-methoxyphenyl)pyrimidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-11-5-3-2-4-10(11)12-13-7-6-9(8-15)14-12/h2-7,15H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQJFZUDUHSAHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=CC(=N2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[(5E)-5-[3-[4-(3-carboxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B2779789.png)

![3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2779792.png)

![3-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2779796.png)

![(2Z)-2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2779798.png)

![2-(4-Bromophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2779800.png)

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2779804.png)

![3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2779806.png)

![2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B2779807.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2779810.png)